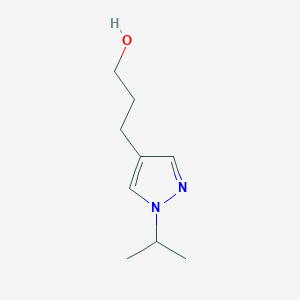
3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a pyrazole ring substituted with a propan-2-yl group at the 1-position and a propan-1-ol group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(propan-2-yl)-1H-pyrazole with an appropriate alkylating agent to introduce the propan-1-ol group at the 4-position. The reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the desired product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or amine.
Substitution: Corresponding halide or other substituted product.
科学的研究の応用
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(1-Isopropyl-1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol: Similar structure but with the propan-1-ol group at the 5-position.
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]butan-1-ol: Similar structure but with a butan-1-ol group instead of propan-1-ol.
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-2-ol: Similar structure but with the hydroxyl group at the 2-position of the propyl chain.
Uniqueness
3-[1-(Propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group at the 1-position of the pyrazole ring and the propan-1-ol group at the 4-position allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
3-(1-propan-2-ylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(2)11-7-9(6-10-11)4-3-5-12/h6-8,12H,3-5H2,1-2H3 |
InChIキー |
KFTJPXLSARCPNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=N1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















